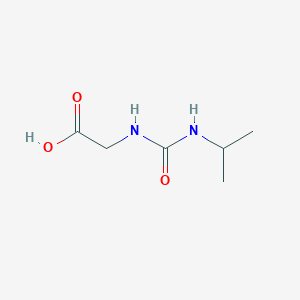
N'-Isopropylureidoacetic acid
Vue d'ensemble
Description
N-Isopropylureidoacetic acid, also known as NIPUAA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a derivative of ureidoacetic acid and has a unique structure that makes it a useful tool for studying various biological processes. In
Applications De Recherche Scientifique
Biodegradable Chelating Agents in Various Applications :
- A study by Pinto, Neto, & Soares (2014) reviews the use of biodegradable alternatives to traditional chelating agents, such as N'-Isopropylureidoacetic acid, in various applications including oxidative bleaching, detergents, and soil remediation. These agents offer environmental benefits due to their biodegradability.
Applications in Bioengineering :
- Cooperstein & Canavan (2010) discuss the use of poly(N-isopropyl acrylamide) (pNIPAM), a related compound, in bioengineering for the nondestructive release of biological cells and proteins Cooperstein & Canavan (2010). This has applications in studying the extracellular matrix and tissue transplantation.
Advanced Oxidation Processes for Water Decontamination :
- Research by Ao et al. (2020) highlights the use of Peracetic acid (PAA), which is structurally similar, in advanced oxidation processes (AOPs) for enhancing water disinfection and removing micropollutants Ao et al. (2020).
Biochemical Engineering of N-Acyl Side Chains :
- Keppler et al. (2001) explore the biochemical engineering of the N-acyl side chain of sialic acids, which includes compounds like N'-Isopropylureidoacetic acid, for studying carbohydrate receptors and potential therapeutic applications Keppler et al. (2001).
Nucleic Acid Detection :
- The work by Tang et al. (2020) on the use of magnetic nanoparticles in nucleic acid detection is relevant, as these methods often involve compounds like N'-Isopropylureidoacetic acid for sample preparation and processing Tang et al. (2020).
Drug Delivery and Cancer Therapy :
- A review by Contreras-Cáceres et al. (2019) on the application of polymeric nanofibers, including those derived from compounds similar to N'-Isopropylureidoacetic acid, in drug delivery and cancer therapy provides insights into the biomedical applications of these materials Contreras-Cáceres et al. (2019).
Propriétés
IUPAC Name |
2-(propan-2-ylcarbamoylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-4(2)8-6(11)7-3-5(9)10/h4H,3H2,1-2H3,(H,9,10)(H2,7,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQUNHVVWROPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Isopropylureidoacetic acid | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-difluoro-3-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carbonyl]pyridine](/img/structure/B2456551.png)
![(Z)-3-(((2,5-dimethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2456552.png)
![Ethyl 3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2456554.png)





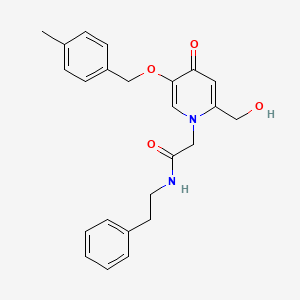
![N-(2,4-difluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2456567.png)
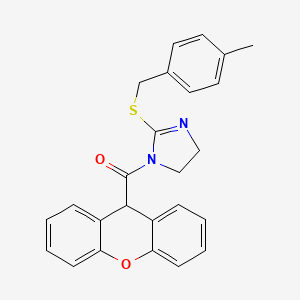
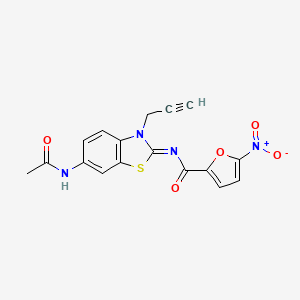
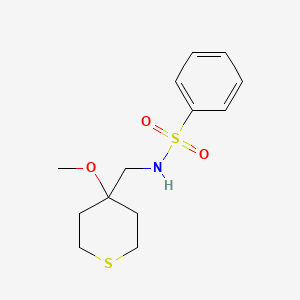
![8-(4-Ethoxy-3-methoxyphenyl)-13-ethyl-11-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2456573.png)